molecular formula C12H15NO B1280155 5-(tert-Butyl)-2-methylbenzoxazole CAS No. 40874-54-2

5-(tert-Butyl)-2-methylbenzoxazole

Cat. No. B1280155
CAS RN: 40874-54-2
M. Wt: 189.25 g/mol
InChI Key: MMUQIBNMAXABSM-UHFFFAOYSA-N
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Description

The compound 5-(tert-Butyl)-2-methylbenzoxazole is a derivative of benzoxazole, a heterocyclic compound with oxygen and nitrogen atoms in the aromatic ring. While the provided papers do not directly discuss 5-(tert-Butyl)-2-methylbenzoxazole, they do provide insights into the synthesis, properties, and applications of related tert-butyl substituted aromatic compounds, which can be informative for understanding the chemistry of 5-(tert-Butyl)-2-methylbenzoxazole.

Synthesis Analysis

The synthesis of tert-butyl substituted aromatic compounds often involves the use of tert-butyl groups to protect reactive sites during the synthesis process. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate was synthesized using a palladium-catalyzed Suzuki reaction, indicating that similar palladium-catalyzed cross-coupling reactions could be applicable for synthesizing 5-(tert-Butyl)-2-methylbenzoxazole derivatives . Additionally, the synthesis of poly(arylene ether ketone)s with pendant tertiary butyl groups from an aromatic bishalide suggests that tert-butyl groups can be introduced into aromatic systems to modulate their properties .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds can significantly influence their physical and chemical properties. For instance, the presence of tert-butyl groups in poly(arylene ether ketone)s affects their thermal, mechanical, and adhesion properties . Similarly, the introduction of tert-butyl groups in pyrazole derivatives leads to different hydrogen-bonded supramolecular structures, which can be one-dimensional chains, two-dimensional sheets, or tetramolecular aggregates . These findings suggest that the tert-butyl group in 5-(tert-Butyl)-2-methylbenzoxazole could also influence its supramolecular interactions and overall molecular architecture.

Chemical Reactions Analysis

Tert-butyl groups can play a role in the reactivity of aromatic compounds. For example, tert-butyl peroxybenzoate has been used as both a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds . This indicates that tert-butyl groups can be involved in radical reactions, which may be relevant for the chemical reactions of 5-(tert-Butyl)-2-methylbenzoxazole. Additionally, the study of tert-butyl aroylperbenzoates under laser flash photolysis reveals the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals , which could provide insights into the photochemical properties of benzoxazole derivatives with tert-butyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted aromatic compounds are closely related to their molecular structure. The presence of tert-butyl groups can enhance the steric bulk, which may affect the solubility, melting point, and overall stability of the compound. For example, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid and its subsequent oxidation demonstrates how tert-butyl groups can be strategically placed to influence the reactivity and properties of the resulting compounds . The polymers containing pendant tertiary butyl groups exhibit specific physical and thermal properties, which are attributed to the molecular structure conferred by the tert-butyl groups .

Scientific Research Applications

Antibacterial and Antifungal Activity

5-(tert-Butyl)-2-methylbenzoxazole derivatives exhibit potential in antimicrobial research. A study demonstrated that certain lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, related to 5-(tert-Butyl)-2-methylbenzoxazole, have shown activity against Mycobacterium tuberculosis and some non-tuberculous strains resistant to common antibiotics like isoniazid. However, their antifungal activity was found to be mediocre (Vinšová et al., 2004).

Antioxidant Properties

Research on compounds structurally similar to 5-(tert-Butyl)-2-methylbenzoxazole, such as 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, has been conducted to explore their antioxidant capabilities. Certain compounds in this category have demonstrated significant free-radical scavenging ability in both DPPH (2,2-Diphenyl-1-picrylhydrazide) and FRAP (ferric reducing antioxidant power) assays (Shakir et al., 2014).

Electrochemical Synthesis Applications

5-(tert-Butyl)-2-methylbenzoxazole and its derivatives are significant in electrochemical synthesis. An efficient electrochemical method has been developed for synthesizing some benzoxazole derivatives, indicating the utility of electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone in reactions leading to such derivatives (Salehzadeh et al., 2013).

Gas Permeation Properties Enhancement

Systematic structural variations in polymers incorporating tert-butyl groups, similar to those in 5-(tert-Butyl)-2-methylbenzoxazole, have shown to improve gas permeation properties. Incorporation of such groups in polybenzimidazole led to amorphous polymers with enhanced permeability, indicating potential applications in gas separation membrane materials (Kumbharkar et al., 2006).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas of study.


Please note that this is a general outline and the specific details would depend on the available information on the specific compound. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-tert-butyl-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-13-10-7-9(12(2,3)4)5-6-11(10)14-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUQIBNMAXABSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503795
Record name 5-tert-Butyl-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)-2-methylbenzoxazole

CAS RN

40874-54-2
Record name 5-tert-Butyl-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 ml round bottom flask was placed 7.25 g (0.044 mol) of 2-Amino-4-tert-butylphenol, (Aldrich Cat #193282) with 6.0 g (0.055 mol) of Methyl acetimidate hydrochloride (Aldrich Cat #254940) with 50 ml of MeOH. This was refluxed for 4 hours. Then the MeOH was removed under vacuum. This was separated between 50 ml of ether and 50 ml of water. The ether was separated, dried, and removed under vacuum. Then 50 ml of hexanes was added to the resulting solid. Remaining 2-Amino-4-tert-butylphenol was insoluble in hexanes and was removed by filtration. The remaining oil was chromatographed using 2% MeOH/CH2Cl2 to provide 5-tert-butyl-2-methylbenzoxazole (Yield=2 g, 24%).
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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